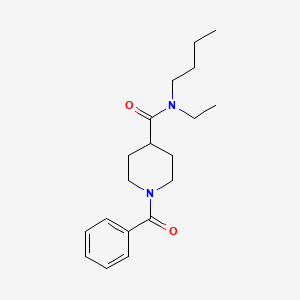

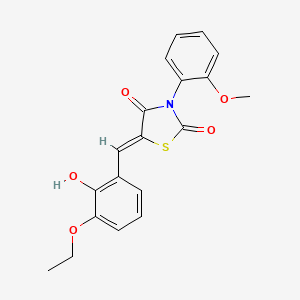

![molecular formula C19H21Cl4NOS B4578343 2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)

2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol

Vue d'ensemble

Description

Synthesis Analysis

Synthesis involves various methods including the Mannich reaction, which is used to synthesize related antioxidants like 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol from 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine, yielding a high product yield of 94.7% under optimized conditions (Guo Peng-pai, 2010).

Molecular Structure Analysis

X-ray diffraction is a common tool for determining the molecular structure of synthesized compounds. The single crystal X-ray structure analysis reveals the precise arrangement of atoms within the molecule, providing insight into the spatial configuration and bond lengths which are crucial for understanding the compound's reactivity and properties. For example, the structure of similar compounds was confirmed by IR, 1H, and 13C NMR spectroscopy, and single crystal X-ray diffraction methods, revealing detailed molecular geometry (M. Rimaz et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound can lead to various products depending on the reactants and conditions. The presence of tert-butyl groups can influence the reactivity of the phenol moiety, affecting reactions such as oxidation, where one study identified an oxidation product of a related antioxidant in polyethylene film (H. Daun et al., 1974).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are influenced by the molecular structure. The bulky tert-butyl groups can increase steric hindrance, affecting the compound's physical state and behavior in different solvents. For instance, optimization of synthesis conditions for related compounds includes considerations of reaction temperature and time to maximize yield and purity, which indirectly relates to their physical properties (Guo Peng-pai, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, are crucial for understanding the compound's applications and stability. The electron-donating effect of the tert-butyl groups and the electron-withdrawing effect of the tetrachloropyridinyl moiety can influence the compound's reactivity, as seen in the antioxidant properties and reactivity towards oxidation for related compounds (H. Daun et al., 1974).

Applications De Recherche Scientifique

Spin Interaction in Zinc Complexes

Research on similar compounds, such as Schiff bases with tert-butyl and pyridinyl groups, has been conducted to understand their spin interactions in zinc complexes. These studies are crucial for developing materials with specific magnetic properties. The zinc complexes exhibit reversible waves in cyclic voltammetry curves, indicating successive oxidation of phenolates into phenoxyl radicals. This research provides insights into the design of spintronic devices and magnetic materials (Orio et al., 2010).

Catalytic Activity in Polymerization

The catalytic activity of zinc phenoxides, including those with bulky tert-butyl groups, has been explored for the copolymerization of epoxides and carbon dioxide. This research underscores the potential of using such compounds in developing sustainable polymerization processes, contributing to greener chemical processes and materials (Darensbourg et al., 1999).

Antioxidant Applications and Stability

Research on tert-butylated phenols, including their reactions and stability, is significant in the context of antioxidants. These studies have implications for improving the oxidative stability of polymers and other materials, thus enhancing their lifespan and performance (Das et al., 1981).

Structural Diversity in Metal Complexes

The synthesis and structural characterization of cadmium and zinc phenoxides demonstrate the structural diversity achievable with tert-butyl and phenol groups. Such research is foundational in materials science, offering pathways to create materials with tailored properties for electronics, catalysis, and more (Darensbourg et al., 1997).

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl4NOS/c1-18(2,3)10-7-9(8-11(14(10)25)19(4,5)6)26-15-12(20)16(22)24-17(23)13(15)21/h7-8,25H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRVUIIVIZIRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl4NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

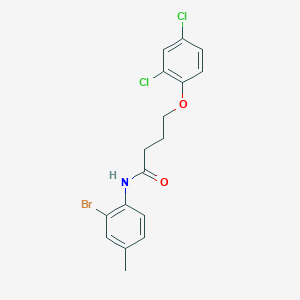

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)

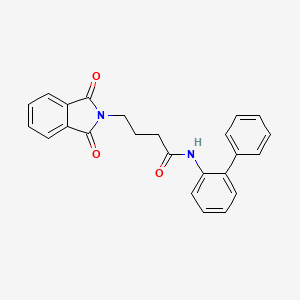

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

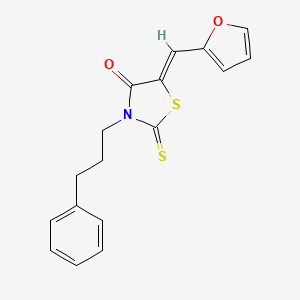

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)

![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)